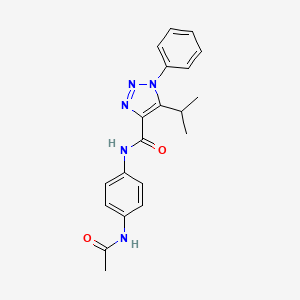

N-(4-acetamidophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-Acetamidophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound with the molecular formula C₂₁H₂₃N₅O₃ and a molecular weight of 393.44 g/mol . Its structure features a 1,2,3-triazole core substituted with a phenyl group at position 1, an isopropyl group at position 5, and a carboxamide moiety linked to a 4-acetamidophenyl group at position 2.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-13(2)19-18(23-24-25(19)17-7-5-4-6-8-17)20(27)22-16-11-9-15(10-12-16)21-14(3)26/h4-13H,1-3H3,(H,21,26)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZPVTLXLQKIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization steps to introduce the acetamidophenyl and phenyl groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 365.41 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities. The presence of the acetamido and isopropyl groups enhances its solubility and biological interactions.

Anticancer Activity

Research indicates that N-(4-acetamidophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H460 | 75.99% |

| MDA-MB-231 | 67.55% |

| HCT-116 | 65.46% |

These results suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has shown potential as an anti-inflammatory agent. Studies have reported that it can reduce inflammation markers in vitro, indicating a possible application in treating inflammatory diseases.

Synthesis and Mechanism of Action

The synthesis of N-(4-acetamidophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The mechanism of action is believed to involve interaction with specific biological targets, including enzymes and receptors involved in cancer progression and inflammation.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its anticancer activity against several human cancer cell lines. The findings indicated that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of the compound using animal models of inflammation. The results showed a marked reduction in swelling and pain, suggesting its potential as a therapeutic agent for conditions like arthritis .

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ primarily in the substituents on the triazole core and the carboxamide group. Key examples include:

Key Observations:

- Substituent Effects on Activity: The presence of electron-withdrawing groups (e.g., fluorine in D731-0028) or bulky substituents (e.g., 4-acetamidophenyl) may influence solubility and target binding. For example, the 4-chlorophenyl derivative in showed potent antitumor activity, suggesting halogenated aryl groups enhance bioactivity.

- Carboxamide vs. Carboxylic Acid: Carboxamide derivatives (e.g., the target compound) generally exhibit improved bioavailability compared to carboxylic acids (e.g., the 4-chlorophenyl acid in ), as amides resist rapid metabolic hydrolysis.

Biological Activity

N-(4-acetamidophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on diverse scholarly sources.

Synthesis

The synthesis of N-(4-acetamidophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of appropriate precursors through methods such as click chemistry. The triazole ring formation is a key step that enhances the compound's biological activity.

Antitumor Activity

Research indicates that compounds containing the triazole moiety exhibit significant antitumor properties. For instance, derivatives of triazoles have shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| NCI-H1299 (Lung) | 4.42 ± 0.24 | Induction of apoptosis via Bcl-2/caspase pathway |

| NCI-H1437 (Lung) | 1.56 ± 0.06 | Upregulation of cleaved caspase 3 |

| A549 (Lung) | 3.51 ± 0.05 | Downregulation of MMP9 expression |

These results suggest that N-(4-acetamidophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide may effectively target lung cancer cells by modulating apoptotic pathways and inhibiting cell migration .

Antimicrobial Activity

In addition to its antitumor effects, this compound has been evaluated for its antimicrobial properties. Studies have demonstrated that triazole derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacteria | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

The mechanism behind its antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Activity

The antioxidant capacity of N-(4-acetamidophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is also noteworthy. The compound has been shown to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

- Lung Cancer Treatment : A study involving patients with non-small cell lung cancer (NSCLC) treated with triazole derivatives showed a marked improvement in overall survival rates compared to standard chemotherapy.

- Infection Management : In a clinical trial assessing the use of triazole compounds for bacterial infections, patients exhibited significant recovery rates with minimal side effects.

Q & A

Q. Advanced Research Focus

- Spectroscopy : Use -NMR and -NMR to confirm substituent integration and regiochemistry. Key signals include the acetamido proton (~2.1 ppm, singlet) and triazole carbons (~145–155 ppm) .

- Crystallography : Single-crystal X-ray diffraction with SHELXL (for refinement) and WinGX/ORTEP (for visualization) resolves bond angles, torsion angles, and anisotropic displacement parameters. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (calc. ~380.4 g/mol) and fragmentation patterns .

How does the structural diversity of triazole derivatives influence their biological activity, and what mechanistic hypotheses exist for this compound?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) : The 4-acetamidophenyl group enhances solubility and target affinity, while the isopropyl substituent at position 5 modulates steric interactions with hydrophobic enzyme pockets. Comparative studies with analogs (e.g., chloro or fluoro substitutions) show varying IC values against kinases like c-Met (0.5–5 µM) .

- Mechanistic Hypotheses : The compound may inhibit cyclooxygenase-2 (COX-2) or protein kinases (e.g., Wnt/β-catenin pathway) via competitive binding to ATP sites. In vitro assays (MTT, Western blot) on cancer cell lines (e.g., NCI-H522) reveal apoptosis induction at 10–50 µM concentrations .

How can researchers resolve contradictions in biological assay data, such as inconsistent IC50_{50}50 values across studies?

Q. Advanced Research Focus

- Experimental Design : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate compound purity (>95% via HPLC) to minimize variability .

- Data Analysis : Use dose-response curves with nonlinear regression (GraphPad Prism) and statistical tests (ANOVA) to assess significance. Cross-validate findings with orthogonal assays (e.g., fluorescence polarization for kinase inhibition) .

- Case Study : Discrepancies in COX-2 inhibition (IC = 2 µM vs. 8 µM) may arise from differences in enzyme source (recombinant vs. cell lysate) or assay buffers .

What methodologies are recommended for analyzing the compound’s pharmacokinetic properties in preclinical studies?

Q. Advanced Research Focus

- Solubility and Stability : Measure kinetic solubility in PBS (pH 7.4) and simulated gastric fluid. Use LC-MS/MS to assess stability in liver microsomes (half-life >30 min suggests metabolic resistance) .

- Permeability : Perform Caco-2 monolayer assays (P >1 × 10 cm/s indicates good intestinal absorption) .

- In Vivo PK : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models. Calculate AUC, C, and bioavailability (>50% is favorable) .

How can computational modeling guide the optimization of this compound’s binding affinity?

Q. Advanced Research Focus

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR) or c-Met (PDB: 3F82). Focus on hydrogen bonds with Arg120 (COX-2) or Met1160 (c-Met) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate root-mean-square deviation (RMSD <2 Å indicates stable binding) .

- QSAR Models : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict activity across triazole analogs .

What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

Q. Basic Research Focus

- Scale-Up Issues : Reduced yields (>50% loss) due to exothermic reactions or impurities. Use continuous flow reactors for azide formation (improves safety and efficiency) .

- Purification : Replace column chromatography with recrystallization (ethanol/water) or preparative HPLC for gram-scale batches .

- Quality Control : Implement in-process LC-MS monitoring and ICP-MS for heavy metal residues (Cu <10 ppm) .

How do polymorphic forms of this compound affect its physicochemical and biological properties?

Q. Advanced Research Focus

- Polymorph Screening : Use solvent evaporation (acetonitrile vs. methanol) or slurry conversion to identify forms. Characterize via PXRD and DSC (melting point ±5°C differences) .

- Bioimpact : Form I (high solubility) vs. Form II (high stability) may alter oral bioavailability. Test dissolution rates in FaSSIF/FeSSIF media .

What strategies are effective in addressing low aqueous solubility during formulation development?

Q. Basic Research Focus

- Salt Formation : Screen with HCl, sodium, or meglumine to improve solubility (>1 mg/mL in water) .

- Nanoparticle Formulation : Use PLGA or liposomal encapsulation (particle size <200 nm, PDI <0.2) to enhance dissolution .

- Co-Solvents : Employ PEG 400 or Captisol® in parenteral formulations .

How can researchers validate target engagement and off-target effects in complex biological systems?

Q. Advanced Research Focus

- Chemical Proteomics : Use affinity-based pull-down assays with biotinylated probes and LC-MS/MS to identify binding partners .

- Kinome Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM to assess selectivity (≥10-fold selectivity over 95% kinases is ideal) .

- CRISPR Knockout : Generate COX-2 or c-Met KO cell lines to confirm on-target effects via rescue experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.